molecular formula C7H6Cl2O2 B12089269 Phenol, 2,3-dichloro-6-methoxy- CAS No. 77102-95-5

Phenol, 2,3-dichloro-6-methoxy-

Cat. No.: B12089269
CAS No.: 77102-95-5
M. Wt: 193.02 g/mol
InChI Key: HPJJNGSXKRZHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,3-dichloro-6-methoxy- is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,3-dichloro-6-methoxy- can be synthesized through a multi-step process starting from phenolThe reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and methoxylation can be achieved using methanol in the presence of a base .

Industrial Production Methods

Industrial production of Phenol, 2,3-dichloro-6-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination step is carefully monitored to avoid over-chlorination, and the methoxylation step is optimized for high yield and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,3-dichloro-6-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound to less chlorinated or dechlorinated derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The chlorine atoms in Phenol, 2,3-dichloro-6-methoxy- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinones or chlorinated quinones.

    Reduction: Dechlorinated phenols or methoxyphenols.

    Substitution: Phenols with different substituents replacing the chlorine atoms.

Scientific Research Applications

Phenol, 2,3-dichloro-6-methoxy- has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It serves as a model compound for understanding the interactions of chlorinated phenols with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating infections or other medical conditions.

    Industry: Phenol, 2,3-dichloro-6-methoxy- is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Phenol, 2,3-dichloro-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group influence its reactivity and binding affinity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Phenol, 2,3-dichloro-6-methoxy- can be compared with other similar compounds such as:

Phenol, 2,3-dichloro-6-methoxy- is unique due to the combination of chlorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJJNGSXKRZHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227895
Record name Phenol, 2,3-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77102-95-5
Record name 2,3-Dichloro-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77102-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,3-dichloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.